molecular formula C8H7N3O2 B164785 3-(Azidomethyl)benzoic acid CAS No. 905973-32-2

3-(Azidomethyl)benzoic acid

Cat. No. B164785
CAS RN: 905973-32-2
M. Wt: 177.16 g/mol
InChI Key: YHRRDHYXBMYXQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is limited information available on the synthesis of 3-(Azidomethyl)benzoic acid. A related study discusses the conformational polymorphism of this compound . The study suggests that the azidomethyl group could be a source of conformational polymorphism, which might have implications in the design of solid-state reactions .

Scientific Research Applications

Synthesis and Protective Group Application

  • A novel method for preparing 2-(azidomethyl)benzoic acid, a precursor to (2-azidomethyl)benzoyl (AZMB) protective groups, has been developed. This method allows for the production of pure samples in gram scale without the need for chromatographic purifications. Triphenylphosphine-driven reductive cleavage is effective for sterically hindered esters that resist basic hydrolysis (Matsuda, Hashimoto, & Okuno, 2002).

Antibacterial Activity

  • Research on 3-hydroxy benzoic acid, a derivative similar to 3-(azidomethyl)benzoic acid, shows that it possesses various biological properties including antimicrobial, anti-inflammatory, and antiviral effects. It has been used as a preservative in drugs, cosmetics, and food, and its derivatives have shown potential as direct action agents on Hbs molecules and in the management of sickle cell disease (Satpute, Gangan, & Shastri, 2018).

Pharmaceutical Research and Drug Design

  • Benzoic acid, which is structurally related to this compound, is a model compound in pharmaceutical research. It's used in process design for understanding the stability and solubility of drug substances in various solvents. Modeling of phase behavior in solutions containing benzoic acid helps in predicting solubility in pharmaceutical applications (Reschke, Zherikova, Verevkin, & Held, 2016).

Biosynthesis Applications

  • In microbial biosynthesis, this compound derivatives like 3-amino-benzoic acid have been used to produce important biological compounds. For instance, a biosynthetic system using Escherichia coli was developed for 3-amino-benzoic acid production from glucose. This demonstrates the potential of co-culture engineering in metabolic engineering and the production of bioactive compounds (Zhang & Stephanopoulos, 2016).

Chemical Synthesis and Crystallography

  • The synthesis of compounds like 3,5-bis(aminomethyl)benzoic acid, structurally related to this compound, highlights the chemical versatility of these compounds. Such derivatives are synthesized using methods like bromination and azidonation, demonstrating their applicability in commercial and industrial settings (Yong, 2010).

Future Directions

The study on conformational polymorphism of 3-(Azidomethyl)benzoic acid suggests potential implications in the design of solid-state reactions . This could open up new avenues for research in the field of crystal engineering and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

3-(Azidomethyl)benzoic acid plays a significant role in biochemical reactions, particularly in click chemistry. Click chemistry is a class of biocompatible reactions that are used to join small units together quickly and reliably. The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, forming stable triazole linkages . This reaction is highly specific and efficient, making this compound a valuable reagent in the synthesis of complex biomolecules.

In addition to its role in click chemistry, this compound interacts with various enzymes and proteins. For instance, it can be used to label proteins through bioorthogonal reactions, allowing researchers to study protein interactions and functions in a cellular context . The nature of these interactions is typically covalent, resulting in stable conjugates that can be analyzed using various biochemical techniques.

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to participate in click chemistry reactions allows it to be used as a tool for studying cell signaling pathways, gene expression, and cellular metabolism. For example, by labeling specific proteins or nucleic acids with this compound, researchers can track the localization and dynamics of these molecules within cells .

Furthermore, this compound can affect cell function by modifying the activity of key signaling proteins. This can lead to changes in gene expression patterns and alterations in cellular metabolism. The compound’s impact on cell signaling pathways can be studied using techniques such as fluorescence microscopy and mass spectrometry, providing insights into its role in cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The azide group in this compound reacts with alkyne-containing molecules in the presence of a copper catalyst, resulting in the formation of triazole linkages . This reaction is highly specific and efficient, allowing for precise labeling of biomolecules.

In addition to its role in click chemistry, this compound can interact with enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes by covalently modifying their active sites, thereby altering their catalytic properties . These interactions can result in changes in gene expression and cellular function, providing insights into the compound’s molecular mechanism of action.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its effectiveness in biochemical reactions and cellular assays.

Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to the compound can result in changes in cell morphology and alterations in gene expression patterns . These effects can be monitored using techniques such as real-time PCR and Western blotting, providing valuable information on the compound’s temporal effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have minimal effects on animal physiology, while higher doses can lead to toxic or adverse effects . For example, high doses of this compound have been associated with liver toxicity and changes in metabolic parameters in animal models .

Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. These threshold effects can be studied using dose-response experiments, allowing researchers to determine the optimal dosage for specific applications . Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and excretion. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can be studied using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing insights into the compound’s fate in biological systems.

In addition to its degradation, this compound can also affect metabolic flux and metabolite levels. For example, it can alter the levels of key metabolites involved in energy production and cellular respiration . These effects can be studied using metabolomics approaches, allowing researchers to understand the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .

The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability. For example, the compound can accumulate in tissues with high blood flow, such as the liver and kidneys . Understanding the transport and distribution of this compound is crucial for its effective use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it can be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences .

The subcellular localization of this compound can be studied using techniques such as fluorescence microscopy and subcellular fractionation. These techniques allow researchers to visualize the compound’s distribution within cells and determine its effects on cellular function . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical reactions.

properties

IUPAC Name

3-(azidomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-5-6-2-1-3-7(4-6)8(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRRDHYXBMYXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-(azidomethyl)benzoic acid prone to polymorphism?

A1: [] The research highlights the azidomethyl group (-CH2N3) within the this compound molecule as the primary driver of its conformational polymorphism. This is evidenced by the three distinct crystal structures observed, all exhibiting similar carboxylic acid dimer and π–π stacking arrangements, but differing in the conformation of the azidomethyl group. This suggests that the azidomethyl group introduces conformational flexibility, leading to different packing arrangements in the crystal lattice and thus polymorphism.

Q2: What are the potential implications of this compound's polymorphism?

A2: The existence of multiple polymorphs of this compound is significant because different polymorphs can exhibit varying physical and chemical properties, such as solubility, stability, and reactivity. [] This has important implications for potential applications, especially in the context of solid-state reactions. For instance, different polymorphs may react at different rates or even lead to different reaction products. Therefore, understanding and controlling the polymorphic behavior of this compound is crucial for its successful utilization in various applications.

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